molecular formula C5H12ClNO2 B13577510 (R)-3-(Methylamino)butanoic acid HCl

(R)-3-(Methylamino)butanoic acid HCl

Cat. No.: B13577510
M. Wt: 153.61 g/mol
InChI Key: IDYRLRYWPQNZMO-PGMHMLKASA-N
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Description

®-3-(Methylamino)butanoic acid hydrochloride is a chiral compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. This compound is known for its role in the production of drugs that target the central nervous system, among other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Methylamino)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-3-hydroxybutanoic acid.

    Methylation: The hydroxyl group is converted to a methylamino group through a series of reactions involving methylamine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Methylamino)butanoic acid hydrochloride is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

®-3-(Methylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

®-3-(Methylamino)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.

    Medicine: It is used in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-3-(Methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It acts as an analog of certain neurotransmitters, binding to their receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Methylamino)butanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-(Amino)butanoic acid hydrochloride: Lacks the methyl group, resulting in different reactivity and applications.

    4-(Methylamino)butanoic acid hydrochloride: The position of the methylamino group is different, leading to variations in chemical behavior.

Uniqueness

®-3-(Methylamino)butanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in the synthesis of chiral drugs and other specialized applications.

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(3R)-3-(methylamino)butanoic acid;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m1./s1

InChI Key

IDYRLRYWPQNZMO-PGMHMLKASA-N

Isomeric SMILES

C[C@H](CC(=O)O)NC.Cl

Canonical SMILES

CC(CC(=O)O)NC.Cl

Origin of Product

United States

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